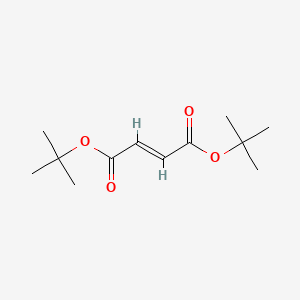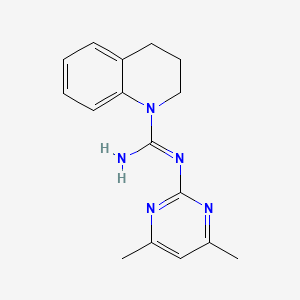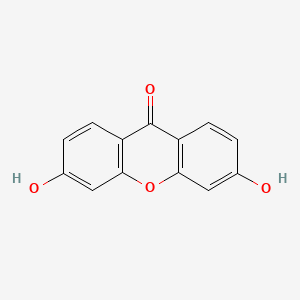
ジ-tert-ブチルフマレート
説明
Di-tert-butyl fumarate is an organic compound with the molecular formula C12H20O4. It is an ester derived from fumaric acid, where both carboxyl groups are esterified with tert-butyl groups. This compound is known for its applications in polymer chemistry and its role as a monomer in the synthesis of various polymers.
科学的研究の応用
Di-tert-butyl fumarate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of poly(di-tert-butyl fumarate), which has unique properties such as high thermal stability and rigidity.
Material Science: The compound is used in the development of low-dielectric polyimide films for microelectronics.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
作用機序
Target of Action
Di-tert-butyl fumarate (DtBF) is a chemical compound that primarily targets the formation of polymers . It is used as a monomer in the production of high molecular weight polymers .
Mode of Action
DtBF undergoes radical high polymerization with radical initiators such as 1,1’-azobisisobutyronitrile and benzoyl peroxide . This process occurs at temperatures between 50 and 80 degrees Celsius . The result is a non-flexible, rod-like polymer known as poly(tert-butoxycarbonylmethylene) .
Biochemical Pathways
The biochemical pathways involved in the action of DtBF are primarily related to the polymerization process . The polymerization of DtBF leads to the formation of high molecular weight polymers . .
Pharmacokinetics
It’s known that the polymer formed from dtbf is soluble in benzene, toluene, carbon tetrachloride, and tetrahydrofuran .
Result of Action
The primary result of DtBF’s action is the formation of a high molecular weight polymer . The remaining polymer is confirmed to be a pure poly(fumaric acid), poly(hydroxycarbonylmethylene) .
Action Environment
The action of DtBF is influenced by environmental factors such as temperature . The polymerization process occurs at temperatures between 50 and 80 degrees Celsius , and the degradation of the resulting polymer occurs at temperatures between 180 and 190 degrees Celsius .
生化学分析
Biochemical Properties
Di-tert-butyl fumarate plays a crucial role in biochemical reactions, particularly in polymerization processes. It interacts with radical initiators such as 1,1′-azobisisobutyronitrile and benzoyl peroxide to form high molecular weight polymers . These interactions are essential for the formation of nonflexible rod-like polymers, which have various industrial applications. The compound’s ester tert-butyl groups on every main-chain carbon atom contribute to its unique biochemical properties .
Cellular Effects
Di-tert-butyl fumarate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the stiffness of polymer chains, which in turn impacts cellular functions . The presence of bulky substituents in di-tert-butyl fumarate prevents internal rotations around the main-chain C-C bonds, leading to stiffer polymer chains compared to common vinyl polymers . This stiffness can influence cellular processes by altering the physical properties of the cellular environment.
Molecular Mechanism
The molecular mechanism of di-tert-butyl fumarate involves its interactions with radical initiators and the subsequent formation of high molecular weight polymers. The compound undergoes radical polymerization, where the probability of meso addition increases with decreasing polymerization temperature . This process results in the formation of poly(tert-butoxycarbonylmethylene), a nonflexible rod-like polymer . The molecular interactions and the resulting polymer structure are crucial for the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of di-tert-butyl fumarate can change over time due to its stability and degradation properties. The compound is known to undergo degradation with the quantitative elimination of isobutene at elevated temperatures (180-190°C), leading to the formation of poly(fumaric acid) . This degradation process can impact the long-term effects of di-tert-butyl fumarate on cellular functions, as the resulting products may have different biochemical properties.
Dosage Effects in Animal Models
The effects of di-tert-butyl fumarate vary with different dosages in animal models. High doses of similar compounds, such as dimethyl fumarate, have been shown to cause significant toxicity and adverse effects . It is essential to determine the maximum tolerated dose and the effective dose range to understand the compound’s impact on animal models. Studies have indicated that the maximum effective dose of dimethyl fumarate in mice overlaps with the currently approved human-equivalent doses .
Metabolic Pathways
Di-tert-butyl fumarate is involved in various metabolic pathways, including its interactions with enzymes and cofactors. The compound undergoes metabolic reactions that can lead to the formation of different metabolites. For example, the oxidation of tert-butyl groups and the aromatic ring can result in the formation of metabolites such as 2,6-di-tert-butyl-4-hydroxybenzoic acid . These metabolic pathways are crucial for understanding the compound’s effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of di-tert-butyl fumarate within cells and tissues involve interactions with transporters and binding proteins. The compound’s ester tert-butyl groups contribute to its solubility and distribution properties . Understanding the transport mechanisms and the factors influencing the compound’s localization and accumulation is essential for determining its biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: Di-tert-butyl fumarate can be synthesized through the esterification of fumaric acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the esterification process.
Industrial Production Methods: In an industrial setting, di-tert-butyl fumarate is produced using similar esterification techniques but on a larger scale. The process involves continuous removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain high purity di-tert-butyl fumarate.
Types of Reactions:
Oxidation: Di-tert-butyl fumarate can undergo oxidation reactions, although these are less common due to the stability of the tert-butyl groups.
Reduction: Reduction of di-tert-butyl fumarate can lead to the formation of di-tert-butyl succinate.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of di-tert-butyl succinate.
Substitution: Formation of substituted fumarates or succinates.
類似化合物との比較
- Diisopropyl fumarate
- Dimethyl fumarate
- Methyl tert-butyl fumarate
Comparison: Di-tert-butyl fumarate is unique due to the presence of bulky tert-butyl groups, which impart high thermal stability and rigidity to the resulting polymers. In contrast, compounds like dimethyl fumarate and diisopropyl fumarate have smaller ester groups, resulting in more flexible and less thermally stable polymers .
特性
IUPAC Name |
ditert-butyl (E)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVGHYYKWDQHFV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41700-07-6 | |
| Record name | 2-Butenedioic acid (2E)-, 1,4-bis(1,1-dimethylethyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41700-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes di-tert-butyl fumarate useful in polymer synthesis?
A1: Di-tert-butyl fumarate serves as a monomer in producing various polymers. Its structure allows for radical polymerization, yielding polymers like poly(di-tert-butyl fumarate). [, , , ] This polymer can be further modified, for example, through pyrolysis, to obtain high molecular weight poly(fumaric acid). []
Q2: Can di-tert-butyl fumarate be used to create polymers with specific properties?
A3: Yes, di-tert-butyl fumarate can be copolymerized with other monomers to fine-tune the final polymer properties. For example, copolymerizing it with bis{3-[tris(trimethylsiloxy)silyl]propyl} fumarate yields polymers with excellent oxygen permeability. [] Furthermore, poly(silyl ester)s incorporating di-tert-butyl fumarate exhibit self-crosslinking capabilities. [, ] This crosslinking enhances properties like glass transition temperature and thermal stability. [, ]
Q3: Are there alternative synthetic routes to poly(silyl ester)s containing di-tert-butyl fumarate units?
A4: Research highlights a novel method for synthesizing poly(silyl ester)s using di-tert-butyl fumarate. This method involves a condensation reaction with dichlorosilanes like 1,5-dichloro-1,1,5,5-tetramethyl-3,3-diphenyl trisiloxane or 1,3-dichlorotetramethyldisiloxane. [, ] This approach offers several advantages, including catalyst-free and solvent-free conditions, easy removal of volatile tert-butyl chloride byproduct, and the ability to conduct polymerization at lower temperatures. [, ]
Q4: Beyond polymers, what other applications does di-tert-butyl fumarate have?
A5: Di-tert-butyl fumarate acts as a substrate in organic synthesis, specifically in enantioselective 1,4-addition reactions. [] For example, rhodium-catalyzed asymmetric addition of arylboronic acids to di-tert-butyl fumarate yields chiral 2-arylsuccinic esters, valuable intermediates in synthesizing optically active compounds. []
Q5: How do chemically amplified resists based on di-tert-butyl fumarate work?
A6: Research explores using poly(di-tert-butyl fumarate-co-styrene) containing an onium salt as a chemically amplified resist. [] Upon UV exposure and heating, this resist undergoes chemical changes, generating patterns with distinct polar and nonpolar regions. [] This property enables the selective binding of various molecules, such as fluorescent dyes or amines, paving the way for creating functional images. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(3-Fluoropropoxy)phenyl]acrylic acid](/img/structure/B1310721.png)




![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)

![N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1310749.png)




![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)
